![molecular formula C19H24N4O6 B2639912 ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 909858-01-1](/img/structure/B2639912.png)
ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate
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Overview
Description
The compound “ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide some flexibility to the molecule, while the quinazoline ring would be more rigid . The presence of multiple carbonyl groups could lead to the formation of hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could increase its solubility in water, while the quinazoline ring could increase its stability .Scientific Research Applications
Synthesis and Pharmacological Applications :
- A reliable multigram synthesis method for Doxazosin mesylate, which is closely related to the compound , has been developed. This compound is significant for treating hypertension and benign prostatic hyperplasia (BPH) due to its high binding affinity for α1-adrenoceptors (Kumaraswamy, Das, & Jena, 2003).
- Improved synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in Doxazosin production, has been reported. Doxazosin mesylate, derived from this process, is used for treating urinary outflow obstruction and symptoms associated with BPH, as well as hypertension (Ramesh, Reddy, & Reddy, 2006).
Antagonistic Properties in Pharmacology :
- Novel quinazoline-based compounds, including those similar to the specified compound, have been synthesized and characterized for their pharmacological properties. These compounds exhibit potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting α1-adrenoceptor antagonist properties. Some of these compounds, like FH-71, have shown greater potency against phenylephrine-induced contraction in human hyperplastic prostate (Chueh, Chern, Choong, Guh, & Teng, 2002).
Antimicrobial Studies :
- Piperidine derivatives with a quinazoline ring system, which are structurally related to the compound of interest, have been synthesized and tested for antihypertensive activity. Some of these compounds have shown strong hypotensive effects in hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Corrosion Inhibition :
- Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in HCl. These compounds, including 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one, provide effective corrosion inhibition, forming a protective film on the steel surface (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Future Directions
properties
IUPAC Name |
ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c1-3-29-19(27)22-8-6-21(7-9-22)16(24)13-4-5-14-15(12-13)20-18(26)23(17(14)25)10-11-28-2/h4-5,12H,3,6-11H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHMVYWKRRXGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |
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